molecular formula C8H11F3O B13516861 [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol

[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol

Cat. No.: B13516861
M. Wt: 180.17 g/mol
InChI Key: FCJRUVZACMDYOC-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol: is a chemical compound with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes a trifluoromethyl group and a hydroxyl group attached to the same carbon atom. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the bicyclic hexane structure through a cyclopropanation reaction.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, where a suitable trifluoromethylating agent is used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-quality reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    [3-(Trifluoromethyl)bicyclo[3.1.0]hexane]: Lacks the hydroxyl group, making it less polar.

    [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]amine: Contains an amine group instead of a hydroxyl group, altering its reactivity and biological activity.

    [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]acetate: Contains an acetate group, making it more reactive in esterification reactions.

Uniqueness

The presence of both the trifluoromethyl and hydroxyl groups in [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol imparts unique chemical properties, including increased stability, lipophilicity, and reactivity. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

[3-(trifluoromethyl)-3-bicyclo[3.1.0]hexanyl]methanol

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7(4-12)2-5-1-6(5)3-7/h5-6,12H,1-4H2

InChI Key

FCJRUVZACMDYOC-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC(C2)(CO)C(F)(F)F

Origin of Product

United States

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